5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C6H12Cl2N4 |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6-9-4-5-3-8-1-2-10(5)6;;/h4,8H,1-3H2,(H2,7,9);2*1H |
InChI Key |
HCMIIFOULYJYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2N)CN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Approaches
A widely cited method involves the cyclization of α-aminoamidines with carbonyl-containing precursors. For instance, α-aminoamidines react with bis-benzylidene cyclohexanones in pyridine at 100°C for 24 hours, achieving yields of 47–80% for analogous tetrahydroquinazoline derivatives. While this method was originally designed for tetrahydroquinazolines, its adaptation to imidazo[1,5-a]pyrazines requires substituting cyclohexanones with pyrazine-based diketones. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the heterocyclic core.
Multicomponent Reactions (MCRs)
A novel three-component reaction (3CR) utilizing propargyl amine, 1,2-diaza-1,3-dienes, and isothiocyanates has been employed to construct imidazo[1,5-a]pyrazine scaffolds. This one-pot process forms 2-thiohydantoin intermediates, which undergo base-assisted intramolecular cyclization (e.g., with DIPEA in CHCl₃) to yield the target core. The exocyclic methylidene group in the product facilitates further functionalization, critical for introducing the C3-amine group.
Table 1: Comparison of Core Formation Methods
Functionalization to Introduce the C3-Amine Group
After core formation, the C3 position is functionalized with an amine group. This typically involves nucleophilic substitution or reductive amination .
Nucleophilic Substitution
In a patent-pending route, the trifluoromethyl group at C3 of a precursor (e.g., (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid) is displaced by ammonia under high-pressure conditions. The reaction requires anhydrous NH₃ in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the primary amine intermediate.
Reductive Amination
An alternative approach involves condensing a ketone intermediate with ammonium acetate in methanol under reflux. For example, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)-butyrate reacts with ammonium acetate at 80°C for 3 hours, followed by reduction with NaBH₄ to secure the amine functionality. This method avoids harsh conditions but requires meticulous control of stoichiometry to prevent over-reduction.
Hydrochloride Salt Formation
The final step involves converting the free base into the dihydrochloride salt. This is achieved by treating the amine with hydrochloric acid (HCl) in a polar solvent like ethanol or water.
Acid-Base Neutralization
A representative protocol from Patent EP2404921B1 describes dissolving the free base in dichloromethane and adding concentrated HCl dropwise at 0–5°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the dihydrochloride salt with >98% purity.
Solvent Optimization
Studies show that using ethanol instead of dichloromethane improves crystal morphology and solubility. For instance, dissolving the amine in ethanol saturated with HCl gas at 25°C produces a crystalline solid with a melting point of 215–217°C, consistent with literature values.
Reaction Optimization and Catalysis
Catalytic Enhancements
The use of Lewis acids (e.g., ZnCl₂) in cyclization steps increases reaction rates by polarizing carbonyl groups. In the synthesis of tetrahydroimidazopyrazines, ZnCl₂ (10 mol%) reduces the reaction time from 24 hours to 6 hours while maintaining yields ≥75%.
Solvent Effects
Polar aprotic solvents like DMF and NMP enhance the solubility of intermediates, particularly in condensation reactions. For example, replacing pyridine with DMF in α-aminoamidine cyclization improves yields from 47% to 68%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Thin-layer chromatography (TLC) on silica gel GF254 plates with ethyl acetate/hexane (1:1) reveals a single spot (Rf = 0.45), indicating ≥95% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 3 and secondary amines in the tetrahydroimidazo-pyrazine ring enable nucleophilic substitution. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic aqueous or alcoholic media to form N-alkylated derivatives .
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides under mild conditions (e.g., room temperature in dichloromethane) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative | 74–88% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetylated derivative | >90% |
Condensation Reactions
The amine group participates in condensation reactions to form heterocyclic or imine-linked products:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imine derivatives .
-
Cyclocondensation : With α,β-unsaturated carbonyl compounds (e.g., acrylates), it forms fused polycyclic systems via Michael addition followed by cyclization .
Carbonylation Reactions
Under carbon monoxide (CO) atmosphere, the compound undergoes palladium-catalyzed carbonylative coupling:
-
Cobalt-Mediated Carbonylation : Reacts with cobalt octacarbonyl and chloracetate in methanol to introduce ester functionalities at reactive positions .
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Halogenated derivative | Co₂(CO)₈ | CO atmosphere, 60°C, 6 hrs | Ester-functionalized derivative | 67% |
Redox Reactions
-
Oxidation : The tetrahydroimidazo-pyrazine ring is susceptible to oxidation with agents like hydrogen peroxide, yielding imidazo-pyrazine oxides.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces unsaturated bonds in functionalized derivatives .
Cycloaddition and Ring-Opening
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form pyrazole- or triazole-fused systems .
-
Ring-Opening : Under strong acidic conditions (e.g., HCl/EtOH), the bicyclic structure undergoes partial ring cleavage to generate linear diamines .
Salt Formation and pH-Dependent Reactivity
As a dihydrochloride salt, the compound exhibits enhanced solubility in polar solvents. Neutralization with bases (e.g., NaOH) liberates the free base, altering its reactivity in subsequent transformations .
Biological Activity-Linked Reactions
Scientific Research Applications
Chemical Properties and Structure
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride has a molecular formula of C₆H₉Cl₂N₃ and a molecular weight of 196.07 g/mol. The compound is known for its unique structural characteristics that allow it to interact with various biological targets effectively .
Pharmacological Applications
1. Orexin Receptor Antagonism
The primary pharmacological application of this compound lies in its role as an orexin receptor antagonist. Orexins are neuropeptides that play crucial roles in regulating sleep-wake cycles and appetite. Research indicates that 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride can effectively block orexin receptors (OX1 and OX2), making it a candidate for treating sleep disorders such as insomnia and narcolepsy .
2. Cognitive Enhancement
Studies have shown that this compound may enhance memory function in animal models. For instance, in rat studies, it has been demonstrated to improve cognitive performance and reduce symptoms associated with post-traumatic stress disorder (PTSD) by modulating orexin signaling pathways .
3. Treatment of Addictions
Due to its action on the orexin system, this compound is also being investigated for its potential in treating various addictions. Research suggests that antagonizing orexin receptors may help mitigate cravings and relapse behaviors associated with substance use disorders .
Case Study 1: Sleep Disorders
In a controlled study involving rats, administration of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride resulted in a significant increase in both REM and NREM sleep phases compared to control groups. This effect was dose-dependent, indicating its potential efficacy as a therapeutic agent for sleep disorders .
Case Study 2: Cognitive Function
A separate study focused on the cognitive effects of the compound revealed improvements in memory retention tasks. Rats treated with the compound showed enhanced performance on spatial memory tests compared to untreated controls. This suggests that the compound may have beneficial effects on cognitive functions impaired by stress or other factors .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
- Molecular Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 196.08 g/mol
- CAS Number : 165894-10-0
Structural Features :
- The compound consists of a bicyclic scaffold with an imidazole ring fused to a partially saturated pyrazine ring.
- The dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies .
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Core Heterocycle Influence :
- The pyrazine ring in the target compound confers distinct electronic properties compared to pyrimidine derivatives, affecting receptor binding (e.g., orexin vs. antibacterial targets) .
- Replacement of pyrazine with pyridine alters steric interactions, enhancing selectivity for aldosterone synthase .
Substituent Effects :
- Dihydrochloride vs. Phosphate Salts :
- Dihydrochloride salts (target compound) improve aqueous solubility for CNS applications, while phosphate salts () enhance oral bioavailability for systemic treatments .
- Functional Groups :
- Ester derivatives () increase lipophilicity, aiding blood-brain barrier penetration, whereas brominated analogs () enable covalent binding or isotopic labeling .
Biological Activity :
- The target compound’s amine group facilitates hydrogen bonding in enzyme active sites (e.g., orexin receptors), while hydrazone derivatives () exhibit broad-spectrum antibacterial activity due to membrane disruption .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.
- Molecular Formula : C₆H₉N₃·2HCl
- Molecular Weight : 123.16 g/mol
- CAS Number : 297172-19-1
The compound acts primarily as an orexin receptor antagonist , targeting the orexin system involved in regulating arousal, wakefulness, and appetite. Orexins are neuropeptides that bind to G-protein-coupled receptors (OX1 and OX2). By inhibiting these receptors, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride can influence various physiological processes:
- Sleep Regulation : It has been shown to increase REM and NREM sleep duration in animal models, suggesting potential use in treating sleep disorders .
- Cognitive Function : The compound has demonstrated the ability to enhance memory performance in rodent models .
- Stress Response : It exhibits effects on stress-related syndromes and may be beneficial in managing conditions such as post-traumatic stress disorder (PTSD) .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy and safety of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride:
- Sleep Disorders : In a study by Jenck et al. (2007), the compound was administered to rats and resulted in significant increases in both REM and NREM sleep compared to control groups. This suggests a potential therapeutic application for insomnia and other sleep-related disorders .
- Cognitive Function : A study indicated that the compound improved memory retention in a rat model of cognitive dysfunction. This finding supports its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases .
- Post-Traumatic Stress Disorder (PTSD) : Research shows that the compound may reduce anxiety-like behaviors in animal models of PTSD. This highlights its promise as a candidate for further development in treating stress-related disorders .
Q & A
Q. Advanced Research Focus
- Cell-Based Assays : Transfected HEK293 cells expressing human CYP11B2 are treated with the compound (0.1–10 µM), followed by LC-MS quantification of aldosterone production .
- Enzyme Kinetics : IC₅₀ determination using recombinant CYP11B2 microsomes, with ketoconazole as a control inhibitor .
How do structural modifications influence selectivity toward CYP11B2 over CYP11B1?
Advanced Research Focus
Key SAR insights:
- Ring Aromatization : Aromatic imidazo rings (vs. saturated) reduce CYP11B1 activity.
- Bioisosteric Replacement : Replacing lactams with sultams improves selectivity (e.g., selectivity factor >600) .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN) at position 3 enhance potency but may increase hepatic CYP3A4 inhibition .
Why is the dihydrochloride salt preferred in pharmaceutical formulations?
Q. Basic Research Focus
- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water vs. <1 mg/mL for free base).
- Stability : Enhanced hygroscopic resistance compared to trifluoroacetate salts .
What are common synthetic by-products, and how are they mitigated?
Q. Basic Research Focus
- By-Products : Partial oxidation products (e.g., imidazo[1,5-a]pyrazine oxides) or dimerization adducts.
- Mitigation Strategies :
What storage conditions are recommended to maintain compound stability?
Q. Basic Research Focus
- Temperature : Store at –20°C in airtight containers.
- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the dihydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
